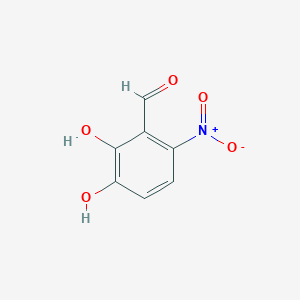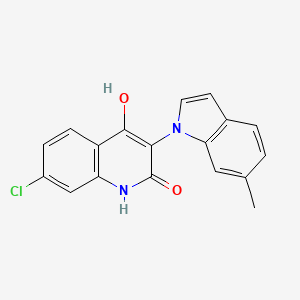
4-Cyanopent-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanopent-2-enoic acid: is an organic compound with the molecular formula C6H7NO2 It is characterized by the presence of a cyano group (-CN) attached to the second carbon of a pentenoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanopent-2-enoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of appropriate precursors. For instance, the reaction of cyanoacetic acid with an appropriate alkene under basic conditions can yield this compound. Another method involves the Knoevenagel condensation reaction, where cyanoacetic acid reacts with an aldehyde in the presence of a base to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyanopent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 4-aminopent-2-enoic acid.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the cyano group under basic or acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Cyanopent-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 4-Cyanopent-2-enoic acid involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles. Additionally, the double bond in the pentenoic acid chain can undergo addition reactions, leading to the formation of various adducts. These interactions can modulate biological pathways and result in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Pent-4-enoic acid: Similar in structure but lacks the cyano group.
3-Vinylpropionic acid: Another related compound with a different position of the double bond.
2-Pentenoic acid: Similar backbone but different functional groups.
Uniqueness: 4-Cyanopent-2-enoic acid is unique due to the presence of both a cyano group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .
Eigenschaften
CAS-Nummer |
669051-59-6 |
|---|---|
Molekularformel |
C6H7NO2 |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
4-cyanopent-2-enoic acid |
InChI |
InChI=1S/C6H7NO2/c1-5(4-7)2-3-6(8)9/h2-3,5H,1H3,(H,8,9) |
InChI-Schlüssel |
ZAIMKZDRMCUFDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=CC(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12549941.png)


![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)
![5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12549965.png)



![Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]-](/img/structure/B12549998.png)


![N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide](/img/structure/B12550012.png)


